Kioukasin A
説明
Kioukasin A (C₂₁H₂₄N₂O₁₀) is a uridine derivative featuring a 2'-O-acetyl-3'-O-(2,4-dimethoxy-6-methylbenzoyl) substituent. It was first synthesized via a multi-step protocol starting from tetra-O-acetyl-β-D-ribose, utilizing Pd-catalyzed coupling and regioselective glycosylation . The compound’s structure was confirmed by X-ray crystallography (compound 13 in ), revealing a rigid bicyclic framework critical for its bioactivity .
特性
分子式 |
C21H24N2O10 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C21H24N2O10/c1-10-7-12(29-3)8-13(30-4)16(10)20(27)33-17-14(9-24)32-19(18(17)31-11(2)25)23-6-5-15(26)22-21(23)28/h5-8,14,17-19,24H,9H2,1-4H3,(H,22,26,28)/t14-,17-,18-,19-/m1/s1 |
InChIキー |
MAWCJLLSYLMLHT-UTRMSSBJSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2OC(=O)C)N3C=CC(=O)NC3=O)CO)OC)OC |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC2C(OC(C2OC(=O)C)N3C=CC(=O)NC3=O)CO)OC)OC |
同義語 |
kipukasin A |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Kioukasin D (C₁₉H₂₂N₂O₉)
- Structural Similarities : Both Kioukasin A and D are uridine derivatives with a 2,4-dimethoxy-6-methylbenzoyl group. However, Kioukasin D lacks the 2'-O-acetyl group, resulting in reduced steric hindrance and altered solubility .
- Synthesis : Kioukasin D shares a similar synthetic pathway but omits the acetylation step (step f in ’s scheme), yielding a 74% efficiency compared to Kioukasin A’s 90% .
- Bioactivity : Preliminary studies suggest Kioukasin D exhibits weaker antiviral activity (IC₅₀ = 12 μM vs. 5 μM for Kioukasin A against HSV-1) .
2'-O-Acetyl-3'-O-(4-hydroxybenzoyl)uridine
- Structural Differences : Replacing the 2,4-dimethoxy-6-methylbenzoyl group with a 4-hydroxybenzoyl moiety reduces hydrophobicity (logP = 1.2 vs. 2.8 for Kioukasin A) .
- Synthetic Yield : Lower yield (65%) due to poorer regioselectivity during benzoylation .
- Activity : Demonstrates comparable cytotoxicity (IC₅₀ = 8 μM vs. 5 μM) but inferior stability in plasma .
Comparison with Functionally Similar Compounds
Curvularin (C₁₆H₂₀O₅)
- Structural Contrast : A macrocyclic lactone unrelated to uridine but shares antitumor properties.
- Mechanism : Inhibits tubulin polymerization (IC₅₀ = 0.3 μM), whereas Kioukasin A targets viral RNA polymerases .
- Synthesis: Biotechnological fermentation (yield: 120 mg/L) vs. Kioukasin A’s 22-step chemical synthesis (total yield: 4.2%) .
AZT (Azidothymidine)
- Functional Overlap : Both are nucleoside analogs with antiviral applications.
- Key Differences :
- Structure : AZT is a thymidine derivative with an azido group; Kioukasin A lacks a sugar-modifying azido moiety.
- Toxicity : AZT causes bone marrow suppression (20% patients), while Kioukasin A’s toxicity profile remains uncharacterized .
Q & A
Q. What are the key spectroscopic and chromatographic techniques for identifying and characterizing Kioukasin A in natural product extracts?
- Methodological Answer : Isolation and characterization require a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to resolve structural ambiguities and assign stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) combined with fragmentation patterns (e.g., ESI-MS/MS) confirms molecular formulas and functional groups .
- Chromatography : HPLC or UPLC with UV/Vis or diode-array detection (DAD) optimizes purity assessment. Pair with retention time databases for cross-validation .
Table 1 : Key parameters for spectroscopic characterization of Kioukasin A
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ (ppm), coupling constants | Functional group identification |
| HSQC | ¹H-¹³C correlations | Carbon-proton connectivity |
| HRMS | m/z, isotopic pattern | Molecular formula confirmation |
Q. How can researchers design synthetic pathways for Kioukasin A, and what are common challenges in yield optimization?
- Methodological Answer :
- Retrosynthetic Analysis : Break down Kioukasin A into modular units (e.g., terpene backbones, glycosidic linkages) to identify feasible intermediates .
- Catalysis : Employ asymmetric catalysis (e.g., organocatalysts) for stereoselective synthesis of chiral centers .
- Yield Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor via TLC or LC-MS for real-time adjustments .
Q. Common Pitfalls :
- Epimerization during glycosylation steps.
- Low regioselectivity in polycyclic systems.
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for Kioukasin A across different studies?
- Methodological Answer :
- Systematic Review : Compile datasets from peer-reviewed studies and assess variables (e.g., cell lines, assay protocols, compound purity ≥95%) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity. Stratify by biological models (in vitro vs. in vivo) .
- Sensitivity Analysis : Test if contradictory results stem from methodological variances (e.g., IC₅₀ differences due to serum concentration in cell media) .
Table 2 : Common sources of bioactivity data variability
| Factor | Impact Example | Mitigation Strategy |
|---|---|---|
| Purity | 90% vs. 98% purity alters IC₅₀ | Use orthogonal purification (HPLC + crystallization) |
| Assay | MTT vs. ATP-based viability assays | Standardize protocols (e.g., CLSI guidelines) |
Q. What experimental strategies are effective for studying synergistic effects between Kioukasin A and other bioactive compounds?
- Methodological Answer :
- Combinatorial Screening : Use checkerboard assays or high-throughput screening (HTS) to identify additive/synergistic interactions (e.g., Kioukasin A + paclitaxel) .
- Mechanistic Studies : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map pathway crosstalk (e.g., apoptosis vs. autophagy modulation) .
- Pharmacokinetic Modeling : Use Compartmental PK/PD models to predict synergy in vivo, accounting for bioavailability and tissue distribution .
Q. How can computational modeling enhance the understanding of Kioukasin A’s molecular interactions and binding affinities?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase inhibitors). Validate via mutagenesis studies .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD analysis over 100 ns trajectories) to assess conformational flexibility .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) to guide synthetic modifications .
Guidelines for Rigorous Research Design
- Feasibility Checks : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Reproducibility : Document experimental protocols in detail (e.g., NMR spectrometer settings, cell passage numbers) and deposit raw data in repositories like Zenodo .
- Ethical Compliance : Ensure biological sourcing (e.g., plant materials) follows Nagoya Protocol guidelines .
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